molecular formula C14H21N B12555586 N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine CAS No. 143317-11-7

N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine

Katalognummer: B12555586
CAS-Nummer: 143317-11-7
Molekulargewicht: 203.32 g/mol
InChI-Schlüssel: CQXZBMNYDQJMDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C14H21N. It is a derivative of tetrahydronaphthalene, featuring a diethylamino group attached to the naphthalene ring. This compound is known for its unique structural properties, combining both aromatic and aliphatic characteristics, making it valuable in various fields of research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the alkylation of 5,6,7,8-tetrahydronaphthalen-1-amine with diethylamine. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalenes, naphthalenones, and more saturated amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

143317-11-7

Molekularformel

C14H21N

Molekulargewicht

203.32 g/mol

IUPAC-Name

N,N-diethyl-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H21N/c1-3-15(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h7,9,11H,3-6,8,10H2,1-2H3

InChI-Schlüssel

CQXZBMNYDQJMDZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=CC2=C1CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.